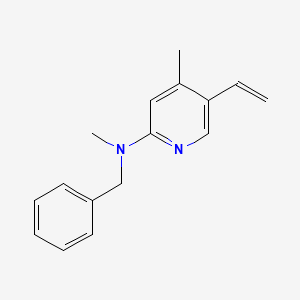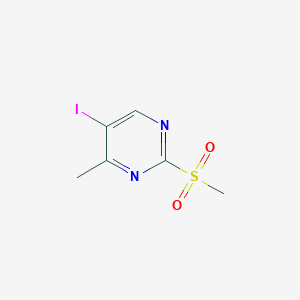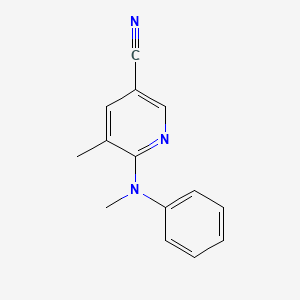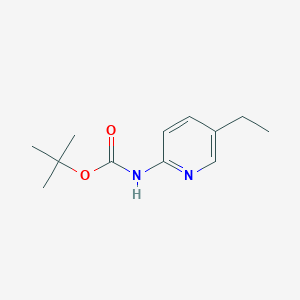![molecular formula C9H9NS B13010871 6,7-Dimethylbenzo[d]isothiazole](/img/structure/B13010871.png)
6,7-Dimethylbenzo[d]isothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethylbenzo[d]isothiazole is a heterocyclic compound that belongs to the class of isothiazoles. Isothiazoles are five-membered sulfur-containing heterocycles with nitrogen and sulfur atoms in a 1,2-relationship. The presence of these electronegative heteroatoms imparts unique chemical properties to the compound, making it valuable in various fields such as medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethylbenzo[d]isothiazole can be achieved through several methods:
Condensation Reactions: One common method involves the condensation of ortho-amidoaryldisulfides or ortho-amidoaryldiselenides with appropriate reagents.
Metal-Catalyzed Approaches: Another approach involves the use of metal catalysts such as palladium or copper to facilitate the formation of the isothiazole ring.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethylbenzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to isothiazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Aplicaciones Científicas De Investigación
6,7-Dimethylbenzo[d]isothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a scaffold for the development of drugs targeting various biological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethylbenzo[d]isothiazole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]isothiazole: Lacks the methyl groups at positions 6 and 7.
Benzo[c]isothiazole: Has a different arrangement of the sulfur and nitrogen atoms.
Isothiazole: The parent compound without the fused benzene ring.
Uniqueness
6,7-Dimethylbenzo[d]isothiazole is unique due to the presence of methyl groups at positions 6 and 7, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Propiedades
Fórmula molecular |
C9H9NS |
|---|---|
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
6,7-dimethyl-1,2-benzothiazole |
InChI |
InChI=1S/C9H9NS/c1-6-3-4-8-5-10-11-9(8)7(6)2/h3-5H,1-2H3 |
Clave InChI |
SYERLXWMGGHPQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C=NS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bicyclo[3.3.1]nonane-2,6-diamine](/img/structure/B13010815.png)


![Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13010838.png)
![(1S,6S,7S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13010843.png)






